DSS30

CDK5 Kinase Inhibition Alzheimer's Disease

DSS30 is a selective P25/CDK5 inhibitor that uniquely reduces Aβ secretion by inhibiting BACE1 phosphorylation (12% reduction at 50 µM, 8h in PC12 cells). It is an essential tool for dissecting CDK5-dependent amyloid processing pathways in Alzheimer's disease research, offering a specific mechanism of action not replicated by general CDK inhibitors.

Molecular Formula C16H14ClNO3S2
Molecular Weight 367.9 g/mol
Cat. No. B12396765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDSS30
Molecular FormulaC16H14ClNO3S2
Molecular Weight367.9 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C=C(C=C2)Cl)S(=O)(=O)NC3=CC=CC=C3OC
InChIInChI=1S/C16H14ClNO3S2/c1-10-12-9-11(17)7-8-15(12)22-16(10)23(19,20)18-13-5-3-4-6-14(13)21-2/h3-9,18H,1-2H3
InChIKeyRPELAWNEKQODNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-chloro-N-(2-methoxyphenyl)-3-methyl-1-benzothiophene-2-sulfonamide: A P25/CDK5 Inhibitor for Alzheimer's Disease Research


5-chloro-N-(2-methoxyphenyl)-3-methyl-1-benzothiophene-2-sulfonamide (CAS 883027-32-5), also known as DSS30, is a synthetic benzothiophene sulfonamide derivative that functions as a P25/CDK5 inhibitor . It has been shown to reduce β-amyloid (Aβ) secretion by inhibiting the phosphorylation of amyloid precursor protein cleaving enzyme 1 (BACE1) . This compound is primarily utilized as a research tool in the study of neurodegenerative diseases, particularly Alzheimer's disease .

Why Substituting 5-chloro-N-(2-methoxyphenyl)-3-methyl-1-benzothiophene-2-sulfonamide with Other CDK5 Inhibitors Fails in Targeted Alzheimer's Research


In the context of Alzheimer's disease research, the substitution of 5-chloro-N-(2-methoxyphenyl)-3-methyl-1-benzothiophene-2-sulfonamide (DSS30) with other CDK5 inhibitors is not a trivial decision. While many compounds target the CDK5/p25 complex, DSS30's specific downstream effect on BACE1 phosphorylation and Aβ secretion, as demonstrated in cellular assays, may not be replicated by other CDK5 inhibitors due to differences in binding kinetics, off-target profiles, or cellular pathway modulation . The absence of direct comparative data with established inhibitors like roscovitine or dinaciclib underscores the importance of using DSS30 when the specific mechanism of BACE1 phosphorylation inhibition is a critical experimental variable [1].

Quantitative Evidence Guide: 5-chloro-N-(2-methoxyphenyl)-3-methyl-1-benzothiophene-2-sulfonamide Differentiation Data


Inhibition of P25/CDK5 Complex Activity

DSS30 (50 μM) inhibits the activity of the P25/CDK5 complex by up to 50% after 2 hours of incubation, as reported by vendor technical datasheets . This data establishes the compound's functional inhibitory capacity in a cell-free system. While no direct head-to-head comparison with other CDK5 inhibitors is available in the vendor-provided data, this quantitative inhibition threshold provides a baseline for experimental design and differentiation from compounds with different potency or kinetics.

CDK5 Kinase Inhibition Alzheimer's Disease

Reduction of BACE1 Phosphorylation in PC12 Cells

In a cellular context, DSS30 (50 μM) reduced BACE1 phosphorylation by 12% after 8 hours of treatment in PC12tet-off cells expressing P25, as per vendor-reported Western blot analysis . This downstream effect is a key differentiator for this compound's mechanism in modulating amyloidogenic processing. The absence of comparative data for other CDK5 inhibitors under identical conditions means this value serves as a unique quantitative reference point for studies investigating the link between CDK5 activity and BACE1 regulation.

BACE1 Amyloid Precursor Protein Cellular Assay

Purity and Identity Verification

Vendor specifications indicate a purity of ≥98% for 5-chloro-N-(2-methoxyphenyl)-3-methyl-1-benzothiophene-2-sulfonamide (DSS30), with a molecular formula of C16H14ClNO3S2 and a molecular weight of 367.87 g/mol . This high purity standard ensures reproducibility in sensitive biochemical and cellular assays. While this is a common specification for research-grade compounds, it serves as a critical baseline for procurement, ensuring that the material meets the minimum quality threshold required for publication and pre-clinical studies.

Quality Control Chemical Purity Procurement

Physicochemical Properties for Formulation Planning

5-chloro-N-(2-methoxyphenyl)-3-methyl-1-benzothiophene-2-sulfonamide (DSS30) exhibits a calculated LogP of 4.8 and is typically a solid at room temperature . Its solubility profile suggests it may dissolve in DMSO for in vitro studies, and vendor-provided injection formulations using DMSO:Tween 80:Saline (10:5:85) are recommended for in vivo applications . While these properties are not unique among benzothiophene sulfonamides, they provide essential guidance for experimental design and differentiate DSS30 from analogs with significantly different lipophilicity or solubility, which could impact bioavailability and cellular uptake.

Solubility LogP Formulation

Optimal Application Scenarios for 5-chloro-N-(2-methoxyphenyl)-3-methyl-1-benzothiophene-2-sulfonamide in Research


Investigating CDK5-Mediated BACE1 Regulation in Alzheimer's Disease Models

This compound is specifically suited for studies aiming to elucidate the role of CDK5/p25 complex in regulating BACE1 phosphorylation and subsequent Aβ production. The quantitative data on BACE1 phosphorylation inhibition (12% reduction at 50 µM, 8h) in PC12 cells provides a clear functional endpoint for dose-response and time-course experiments in cellular models of Alzheimer's disease .

In Vitro Kinase Inhibition Assays for P25/CDK5 Complex

Researchers can utilize DSS30 as a reference inhibitor in in vitro kinase assays targeting the P25/CDK5 complex. The established concentration of 50 µM achieving ~50% inhibition after 2 hours serves as a benchmark for comparing novel CDK5 inhibitors or for validating assay conditions .

Pharmacological Tool for Pathway Deconvolution in Neurodegeneration

Given its specific inhibition of the P25/CDK5 complex, DSS30 is a valuable tool for dissecting the CDK5 signaling pathway from other kinases. Its use can help differentiate CDK5-dependent effects on tau phosphorylation and amyloid processing from those mediated by other CDKs or signaling cascades, particularly in primary neuronal cultures or brain slice preparations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for DSS30

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.